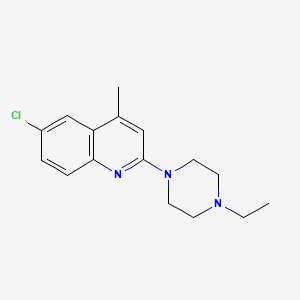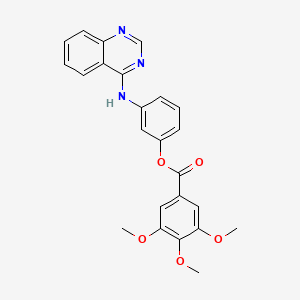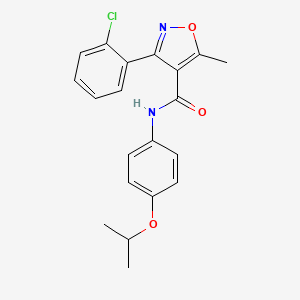
6-chloro-2-(4-ethyl-1-piperazinyl)-4-methylquinoline
Vue d'ensemble
Description
6-chloro-2-(4-ethyl-1-piperazinyl)-4-methylquinoline, also known as Chloroquine, is a synthetic drug that has been used for the treatment and prevention of malaria for over 70 years. In recent years, Chloroquine has gained attention for its potential use in the treatment of other diseases, such as cancer and autoimmune disorders.
Mécanisme D'action
The mechanism of action of 6-chloro-2-(4-ethyl-1-piperazinyl)-4-methylquinoline is not fully understood, but it is believed to work by interfering with the DNA of the malaria parasite, preventing it from replicating. In cancer cells, this compound has been shown to inhibit autophagy, a process that allows cells to break down and recycle damaged components. By inhibiting autophagy, this compound can cause cancer cells to die.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes involved in DNA synthesis and repair, as well as interfere with the function of lysosomes, which are responsible for breaking down cellular waste. This compound can also affect the immune system by inhibiting the production of cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-chloro-2-(4-ethyl-1-piperazinyl)-4-methylquinoline is that it has been extensively studied and has a well-established safety profile. Additionally, this compound is relatively inexpensive and widely available. However, this compound has limitations in lab experiments, as it can be toxic to cells at high concentrations and may have off-target effects.
Orientations Futures
Future research on 6-chloro-2-(4-ethyl-1-piperazinyl)-4-methylquinoline may focus on its potential use in combination with other drugs for the treatment of cancer and autoimmune disorders. Additionally, studies may investigate the use of this compound in the prevention and treatment of viral infections, such as COVID-19. Further research may also explore the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a synthetic drug that has been used for the treatment and prevention of malaria for over 70 years. Recent research has explored its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. While this compound has advantages in terms of safety and availability, it also has limitations in lab experiments and potential side effects that require further investigation.
Applications De Recherche Scientifique
6-chloro-2-(4-ethyl-1-piperazinyl)-4-methylquinoline has been extensively studied for its antimalarial properties, but recent research has also explored its potential use in the treatment of other diseases. Studies have shown that this compound can inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of autoimmune disorders.
Propriétés
IUPAC Name |
6-chloro-2-(4-ethylpiperazin-1-yl)-4-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3/c1-3-19-6-8-20(9-7-19)16-10-12(2)14-11-13(17)4-5-15(14)18-16/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGBDCUTFOJCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B3469545.png)
![methyl 5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3469548.png)


![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B3469562.png)
![ethyl 2-({[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3469601.png)
![2-{2-[1-(2-furoyl)-5-methoxy-1H-indol-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3469607.png)
![2,2'-(phenylimino)bis[1-(4-methoxyphenyl)ethanone]](/img/structure/B3469609.png)
![2,2'-[(4-methoxyphenyl)imino]bis[1-(4-methoxyphenyl)ethanone]](/img/structure/B3469611.png)
![3,7-dibenzoyl-1,5-diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3469612.png)

![3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B3469624.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}benzamide](/img/structure/B3469627.png)
![2-(4-methoxyphenyl)-3-[(3-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B3469641.png)